molecular formula C15H13F3N2O2S B1273228 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 763126-91-6

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B1273228
CAS No.: 763126-91-6
M. Wt: 342.3 g/mol
InChI Key: ABMSHGUHYVPGLO-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include:

    2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-[(4-Aminophenyl)sulfanyl]-N-[4-(methoxy)phenyl]acetamide: This compound has a methoxy group instead of a trifluoromethoxy group.

    2-[(4-Aminophenyl)sulfanyl]-N-[4-(methyl)phenyl]acetamide: This compound has a methyl group instead of a trifluoromethoxy group.

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and reactivity.

Biological Activity

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, known by its CAS number 763126-91-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₃F₃N₂O₂S
  • Molecular Weight : 342.34 g/mol
  • Boiling Point : 505.5 ± 50.0 °C (predicted)
  • Density : 1.41 ± 0.1 g/cm³ (predicted)
  • pKa : 12.78 ± 0.70 (predicted)
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenyl thiol with a trifluoromethoxy-substituted acetamide derivative. This process may include various steps such as acetylation and the use of coupling agents to facilitate the formation of the desired amide bond.

Antitumor Activity

Research has demonstrated that compounds related to this compound exhibit significant antitumor activity. A study evaluated several derivatives against approximately 60 human tumor cell lines derived from various neoplastic diseases at the National Cancer Institute. The results indicated that certain derivatives showed considerable anticancer effects, suggesting that this class of compounds could be promising in cancer therapy .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with cellular signaling pathways critical for tumor growth.
  • Induction of Apoptosis : It has been suggested that these compounds can trigger programmed cell death in malignant cells, thus reducing tumor mass.

Case Studies

  • Study on Anticancer Efficacy :
    • A specific derivative related to this compound was tested against multiple cancer cell lines, revealing IC50 values indicative of potent antitumor activity. The study concluded that modifications to the phenyl and thiol groups could enhance efficacy .
  • Toxicology Profile :
    • Toxicological assessments have shown that while the compound exhibits irritant properties, its therapeutic index remains favorable in controlled doses during preliminary trials .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySignificant inhibition in cancer cell lines
Apoptosis InductionTriggered in specific tumor types
ToxicityClassified as irritant

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)22-12-5-3-11(4-6-12)20-14(21)9-23-13-7-1-10(19)2-8-13/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSHGUHYVPGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382565
Record name 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-91-6
Record name 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-AMINOPHENYL)THIO)-N-(4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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